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Introduction to Sialyl Lewis a
Sialyl Lewis a (sLe^a), also known as Cancer Antigen 19-9 (CA19-9), is a carbohydrate

antigen that is overexpressed in various adenocarcinomas, including pancreatic, colorectal,

gastric, and ovarian cancers.[1][2][3][4] It is a tetrasaccharide structure,

Siaα2,3Galβ1,3[Fucα1,4]GlcNAc, that plays a crucial role in cancer progression.[1] sLe^a is a

key ligand for E-selectin, a cell adhesion molecule expressed on endothelial cells.[1][5] This

interaction facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in

the metastatic cascade.[1] The expression of sLe^a in primary tumors has been correlated with

a poorer prognosis in patients with advanced colorectal carcinoma.[3] Immunohistochemistry

(IHC) is a powerful technique to visualize the expression and localization of sLe^a within the

tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissues.

Principle of the Assay
This protocol describes the immunohistochemical detection of Sialyl Lewis a in FFPE tissue

sections. The procedure involves deparaffinization and rehydration of the tissue, followed by

antigen retrieval to unmask the sLe^a epitope. A primary antibody specific to sLe^a is then

applied, followed by a secondary antibody conjugated to an enzyme. The addition of a
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chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for

visualization by light microscopy.

Experimental Protocols
I. Specimen Preparation

Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours at room

temperature.[6] The volume of fixative should be at least 10 times the volume of the tissue.

Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols

and clear in xylene.[7] Embed the tissue in paraffin wax. Paraffin-embedded tissue blocks

can be stored at room temperature for extended periods.[7]

Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome. Float the

sections on a 40°C water bath and mount them on positively charged slides.[7] Dry the slides

overnight at 37°C or for 1 hour at 60°C.[8]

II. Deparaffinization and Rehydration
Immerse slides in two changes of xylene for 5-10 minutes each.[6]

Immerse slides in two changes of 100% ethanol for 3-10 minutes each.[7]

Immerse slides in 95% ethanol for 3-5 minutes.[7]

Immerse slides in 70% ethanol for 3-5 minutes.[7]

Rinse slides in distilled water for 5 minutes.

III. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for sLe^a.

Immerse slides in a staining dish containing an antigen retrieval solution. Commonly used

buffers are Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM

EDTA, pH 9.0).[2][9][10] For most antigens, Tris-EDTA buffer at pH 9.0 may provide superior

results.[10]
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Heat the slides in the retrieval solution to 95-100°C for 20-40 minutes using a microwave,

pressure cooker, or water bath.[10][11]

Allow the slides to cool in the buffer for 20 minutes at room temperature.[11]

Rinse the sections with a wash buffer (e.g., PBS with 0.05% Tween 20) for 2x2 minutes.[11]

IV. Staining Procedure
Endogenous Peroxidase Block: To block endogenous peroxidase activity, incubate sections

in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[10]

This step is crucial when using a horseradish peroxidase (HRP)-based detection system.

Blocking: To reduce non-specific background staining, incubate the sections with a blocking

buffer for 30-60 minutes at room temperature.[12] A common blocking buffer is 1-5% normal

serum from the same species as the secondary antibody (e.g., normal goat serum if using a

goat anti-mouse secondary antibody) in PBS or TBS containing 1-5% BSA.[10][12][13]

Primary Antibody Incubation: Dilute the primary anti-Sialyl Lewis a monoclonal antibody in

an antibody diluent (e.g., PBS with 1% BSA). Apply the diluted antibody to the sections and

incubate overnight at 4°C in a humidified chamber.[14][15][16] Alternatively, incubate for 1-2

hours at 37°C.[16]

Wash: Wash the slides three times with wash buffer for 5 minutes each.

Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated

secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60

minutes at room temperature or 37°C.[11]

Wash: Wash the slides three times with wash buffer for 5 minutes each.

Detection: If using a biotin-based system, incubate with a streptavidin-HRP complex (part of

an ABC kit) for 30 minutes at 37°C.[11] Wash three times with wash buffer.

Chromogen Development: Apply the chromogen solution, such as 3,3'-Diaminobenzidine

(DAB), and incubate for 3-10 minutes, or until the desired stain intensity is reached.[9]

Monitor the color development under a microscope.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.creative-diagnostics.com/blog/index.php/ihc-blocking/
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://www.creative-diagnostics.com/blog/index.php/ihc-blocking/
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/blocking-strategies-ihc.html
https://www.creative-diagnostics.com/blog/index.php/ihc-blocking/
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/blocking-strategies-ihc.html
https://www.novusbio.com/support/blocking-icc-if
https://www.benchchem.com/product/b1300169?utm_src=pdf-body
https://www.antibodies.com/applications/immunohistochemistry
https://docs.abcam.com/pdf/protocols/ihc-immunostaining.pdf
http://www.immunohistochemistry.us/troubleshooting/IHC-Tips/IF-Tips-primary-antibody-incubation.html
http://www.immunohistochemistry.us/troubleshooting/IHC-Tips/IF-Tips-primary-antibody-incubation.html
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://assaybiotechnology.com/site/antibody-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash: Rinse the slides gently with distilled water to stop the reaction.

V. Counterstaining, Dehydration, and Mounting
Counterstain: Immerse the slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell

nuclei.

Bluing: Rinse the slides in running tap water for 5-10 minutes until the nuclei turn blue.[6]

Dehydration: Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1

minute, followed by two changes of 100% ethanol for 1-3 minutes each).[9]

Clearing: Immerse the slides in two changes of xylene for 3-5 minutes each.[9]

Mounting: Apply a drop of permanent mounting medium to the section and cover with a

coverslip. Allow to dry before microscopic examination.

Data Presentation
Quantitative Parameters for Sialyl Lewis a IHC
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Parameter Recommended Conditions

Tissue Fixation 10% Neutral Buffered Formalin, 24-48 hours

Section Thickness 4-5 µm

Antigen Retrieval
HIER: 10 mM Sodium Citrate (pH 6.0) or 10 mM

Tris-EDTA (pH 9.0)

95-100°C for 20-40 minutes

Endogenous Peroxidase Block 3% H₂O₂ in PBS or Methanol, 10-15 minutes

Blocking
1-5% Normal Serum in PBS/TBS with 1-5%

BSA, 30-60 minutes

Primary Antibody Dilution 0.5–10 µg/mL (optimization required)[15]

Primary Antibody Incubation Overnight at 4°C or 1-2 hours at 37°C

Secondary Antibody Incubation 30-60 minutes at room temperature or 37°C

Chromogen Development DAB, 3-10 minutes (monitor microscopically)

Counterstain Hematoxylin, 30 seconds - 2 minutes

Scoring of Sialyl Lewis a Expression
A semi-quantitative H-score (Histoscore) can be used to evaluate sLe^a expression, which

incorporates both the percentage of positive tumor cells and the staining intensity.[2]

Staining Intensity (I):

Score Intensity

0 No staining

1+ Weak staining

2+ Moderate staining

3+ Strong staining
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Percentage of Positive Cells (P): The percentage of tumor cells at each intensity level is

determined.

H-Score Calculation: H-Score = (1 × % of cells with 1+ intensity) + (2 × % of cells with 2+

intensity) + (3 × % of cells with 3+ intensity)

The final H-score ranges from 0 to 300. A cut-off value for positivity should be determined

based on the specific study and tissue type. For example, in some studies on pancreatic

cancer, high expression of sLe^a was observed in over 90% of cases.[4]
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Caption: Detailed workflow for Sialyl Lewis a immunohistochemistry.
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Caption: Interaction of Sialyl Lewis a with E-selectin.
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Caption: Conceptual overview of sLe^a-E-selectin downstream signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC
[pmc.ncbi.nlm.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. Expression of sialyl Lewis(a) as a new prognostic factor for patients with advanced
colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1300169?utm_src=pdf-body-img
https://www.benchchem.com/product/b1300169?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5372009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5372009/
https://aacrjournals.org/mct/article/19/3/790/92797/Monoclonal-Antibody-Targeting-Sialyl-di-Lewisa
https://pubmed.ncbi.nlm.nih.gov/7697593/
https://pubmed.ncbi.nlm.nih.gov/7697593/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. An Immunohistochemical Evaluation of Tumor-Associated Glycans and Mucins as Targets
for Molecular Imaging of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

5. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications
for Infection, Inflammation, and Immunotherapy [frontiersin.org]

8. resources.rndsystems.com [resources.rndsystems.com]

9. assaybiotechnology.com [assaybiotechnology.com]

10. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]

11. bosterbio.com [bosterbio.com]

12. 免疫組織化学（IHC）のブロッキング戦略 | Thermo Fisher Scientific - JP
[thermofisher.com]

13. Blocking ICC/IF [novusbio.com]

14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

15. docs.abcam.com [docs.abcam.com]

16. Immunofluorescence Tips [immunohistochemistry.us]

To cite this document: BenchChem. [Application Notes: Sialyl Lewis a Immunohistochemistry
in Paraffin-Embedded Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300169#protocol-for-sialyl-lewis-a-
immunohistochemistry-in-paraffin-embedded-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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